1-(2-methylcyclohexyl)piperidin-4-one
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Overview
Description
1-(2-Methylcyclohexyl)piperidin-4-one is an organic compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidin-4-one core substituted with a 2-methylcyclohexyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-methylcyclohexyl)piperidin-4-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve hydrogenation and cyclization reactions, utilizing catalysts such as molybdenum disulfide .
Chemical Reactions Analysis
1-(2-Methylcyclohexyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(2-Methylcyclohexyl)piperidin-4-one is extensively used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug design. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-methylcyclohexyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Methylcyclohexyl)piperidin-4-one can be compared with other piperidine derivatives, such as piperidine itself, piperidin-4-one, and 1-(2-methylcyclohexyl)piperidine. While these compounds share a common piperidine core, the presence of the 2-methylcyclohexyl group in this compound imparts unique chemical and biological properties. This structural variation can affect the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-(2-methylcyclohexyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFECKELWIGFNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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